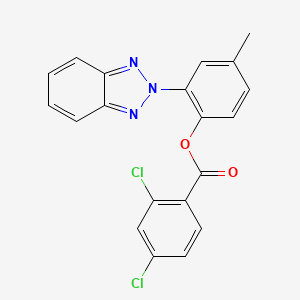

![molecular formula C21H11ClF3NO2S2 B11672219 (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11672219.png)

(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung (5E)-5-{[5-(4-Chlorphenyl)furan-2-YL]methyliden}-2-sulfanyliden-3-[2-(trifluormethyl)phenyl]-1,3-thiazolidin-4-on ist ein komplexes organisches Molekül, das einen Thiazolidinon-Kern aufweist

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-5-{[5-(4-Chlorphenyl)furan-2-YL]methyliden}-2-sulfanyliden-3-[2-(trifluormethyl)phenyl]-1,3-thiazolidin-4-on beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beinhaltet die Kondensation von 4-Chlorbenzaldehyd mit 2-Furylmethylidenthiazolidinon in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierter Synthese kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Außerdem werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Thiazolidinonring.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Thiazolidinonring angreifen und sie in eine Hydroxylgruppe umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Brom oder Chlor in Gegenwart eines Lewis-Säurekatalysators können Substitutionsreaktionen erleichtern.

Hauptprodukte

Oxidation: Oxidierte Derivate mit Sulfoxid- oder Sulfon-Funktionalitäten.

Reduktion: Reduzierte Derivate mit Hydroxylgruppen.

Substitution: Halogenierte Derivate, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung verschiedener chemischer Transformationen und die Entwicklung neuer synthetischer Methoden.

Biologie

In der biologischen Forschung wird die Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Ihre strukturellen Merkmale deuten darauf hin, dass sie mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren kann, was sie zu einem Kandidaten für die Arzneimittelforschung macht.

Medizin

Die Verbindung hat sich in der medizinischen Chemie als potenzieller Therapeutika vielversprechend gezeigt. Ihre Fähigkeit, biologische Pfade zu modulieren, macht sie zu einem Kandidaten für die Behandlung verschiedener Krankheiten, einschließlich Krebs und entzündlicher Erkrankungen.

Industrie

Im Industriesektor kann die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie erhöhter Stabilität oder Reaktivität eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von (5E)-5-{[5-(4-Chlorphenyl)furan-2-YL]methyliden}-2-sulfanyliden-3-[2-(trifluormethyl)phenyl]-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an spezifischen Stellen dieser Zielstrukturen zu binden und deren Aktivität zu modulieren. Diese Interaktion kann zur Hemmung oder Aktivierung von biologischen Pfaden führen, was therapeutische Wirkungen zur Folge hat.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-furylmethylidene thiazolidinone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.

Reduction: Reduced derivatives with hydroxyl groups.

Substitution: Halogenated derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (5E)-5-{[5-(4-Bromphenyl)furan-2-YL]methyliden}-2-sulfanyliden-3-[2-(trifluormethyl)phenyl]-1,3-thiazolidin-4-on

- (5E)-5-{[5-(4-Methylphenyl)furan-2-YL]methyliden}-2-sulfanyliden-3-[2-(trifluormethyl)phenyl]-1,3-thiazolidin-4-on

Einzigartigkeit

Das Vorhandensein der 4-Chlorphenylgruppe in (5E)-5-{[5-(4-Chlorphenyl)furan-2-YL]methyliden}-2-sulfanyliden-3-[2-(trifluormethyl)phenyl]-1,3-thiazolidin-4-on unterscheidet sie von ähnlichen Verbindungen. Diese Gruppe kann die Reaktivität der Verbindung und ihre Interaktion mit biologischen Zielstrukturen beeinflussen, wodurch ihre Bioaktivität und ihr therapeutisches Potenzial möglicherweise erhöht werden.

Eigenschaften

Molekularformel |

C21H11ClF3NO2S2 |

|---|---|

Molekulargewicht |

465.9 g/mol |

IUPAC-Name |

(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C21H11ClF3NO2S2/c22-13-7-5-12(6-8-13)17-10-9-14(28-17)11-18-19(27)26(20(29)30-18)16-4-2-1-3-15(16)21(23,24)25/h1-11H/b18-11+ |

InChI-Schlüssel |

ZVEVOAQYRNAPSM-WOJGMQOQSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/SC2=S |

Kanonische SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)SC2=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672142.png)

![N-(2-ethoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11672144.png)

![N'-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide](/img/structure/B11672157.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672158.png)

![(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672160.png)

![3-chloro-5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672168.png)

![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672172.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11672181.png)

![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B11672205.png)

![(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B11672211.png)

![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672221.png)

![4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672233.png)